3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-14-18(6-8-21(16)29(31)32)23(30)24-19-5-3-4-17(15-19)20-7-9-22(26-25-20)28-12-10-27(2)11-13-28/h3-9,14-15H,10-13H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHCBEFEKUMREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Attachment of the Piperazine Group: The 4-methylpiperazine moiety is introduced via nucleophilic substitution reactions, often using a halogenated pyridazine intermediate.
Coupling with the Phenyl Ring: The phenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using reagents like nitric acid or a nitrating mixture.
Final Amidation: The final step involves the formation of the amide bond, often through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitro substituent on the benzamide core undergoes reduction to form corresponding amine derivatives. This reaction is critical for generating bioactive intermediates.
Mechanistic Insight :
-
Pd/C hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by electron transfer to the nitro group .
-
Zn/NH₄Cl reduction involves acidic protonation of the nitro group, forming a nitrosonium intermediate reduced to NH₂ via Zn’s electron donation .
Amide Bond Hydrolysis
The benzamide linkage can be cleaved under acidic or basic conditions to yield carboxylic acid and aniline derivatives.
Key Observations :
-
Basic hydrolysis avoids potential decomposition of acid-sensitive pyridazine rings .
-
Regioselectivity is influenced by steric hindrance from the 3-methyl group .
Pyridazine Ring Functionalization
The pyridazine moiety participates in nucleophilic aromatic substitution (NAS) reactions due to electron-deficient nature.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF, 100°C | 6-chloropyridazine derivative | 75% | |
| Amination | NH₃ (g), CuSO₄, 120°C | 6-aminopyridazine analog | 68% |
Mechanistic Pathway :
-
POCl₃ activates the pyridazine ring via phosphorylation, facilitating Cl⁻ attack at the 6-position .
-
CuSO₄ catalyzes amination by stabilizing transition states during NH₃ incorporation .
Piperazine Substitution Reactions
The 4-methylpiperazin-1-yl group undergoes alkylation or acylation to modulate physicochemical properties.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | 82% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → rt | Acetylated piperazine | 78% |
Applications :
Electrophilic Aromatic Substitution (EAS)
The phenyl ring attached to the pyridazine undergoes nitration or sulfonation.
| Reaction | Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-nitrophenyl derivative | Para to pyridazine | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-sulfophenyl analog | Meta to amide linkage |
Rationale :
-
Electron-withdrawing pyridazine directs nitration to the para position .
-
Steric effects from the benzamide group favor sulfonation at the meta position .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via halogenated intermediates.
| Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane | 6-bromopyridazine + arylboronic acid | Biaryl derivative | 65% |
Optimization Notes :
-
Microwave-assisted coupling reduces reaction time from 24 h to 2 h .
-
Electron-deficient boronic acids exhibit higher reactivity .
Stability Under Physiological Conditions
The compound’s degradation profile in simulated biological environments:
| Condition | Half-Life | Major Degradation Products | Source |
|---|---|---|---|
| pH 1.2 (gastric fluid) | 3.2 h | Hydrolyzed benzamide + pyridazine fragments | |
| pH 7.4 (blood plasma) | 12.5 h | N-demethylated piperazine + nitroso byproduct |
Implications :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a kinase inhibitor . Kinases are critical in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Research indicates that derivatives of this compound may exhibit selective inhibition against specific kinases, making them candidates for targeted cancer therapies.
Case Study: Kinase Inhibition
A study demonstrated the efficacy of related compounds in inhibiting the activity of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The structural similarity of 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide to known CDK inhibitors supports its potential role in cancer treatment .
Preliminary studies have shown that this compound may possess antitumor , antimicrobial , and antidepressant properties. The presence of the piperazine group is particularly noteworthy, as piperazine derivatives are known for their diverse pharmacological activities.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antitumor | CDK inhibition |
| Compound B | Antimicrobial | Disruption of bacterial cell wall |
| Compound C | Antidepressant | Serotonin reuptake inhibition |
Interaction Studies
The binding affinity of this compound to various biological targets has been a focus of research. Interaction studies have revealed that the compound can bind effectively to multiple receptor sites, enhancing its therapeutic potential.
Case Study: Receptor Binding
Research indicated that modifications in the piperazine moiety significantly affect the compound's binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The ability to modify its structure allows for the development of derivatives with optimized biological activities.
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nitration | Nitric acid |
| Step 2 | Alkylation | Methyl iodide |
| Step 3 | Coupling | Piperazine derivative |
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ponatinib (AP24534)
- Structure : 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide .
- Key Differences :
- Core Scaffold : Ponatinib uses an imidazo[1,2-b]pyridazine core, whereas the target compound employs a pyridazine ring without an imidazole fusion.
- Substituents : Ponatinib includes a trifluoromethylphenyl group, enhancing hydrophobic interactions with kinase active sites. The target compound substitutes this with a 4-nitrobenzamide group, which may alter electronic properties.
- Activity : Ponatinib is a pan-BCR-ABL inhibitor effective against the T315I mutant (IC₅₀ = 0.5–2.0 nM) . The nitro group in the target compound could reduce potency compared to Ponatinib’s trifluoromethyl group due to differences in steric and electronic effects .
CT-721
- Structure : [(S)-N-(3-((6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylphenyl)-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide] .
- Key Differences :
- Chlorine Substitution : CT-721 includes a chloro group at position 6 of the imidazopyridazine, improving selectivity for resistant BCR-ABL mutants.
- Carboxamide Linkage : The indene-carboxamide moiety in CT-721 may enhance metabolic stability compared to the nitrobenzamide in the target compound.
- Activity : CT-721 demonstrated superior in vitro efficacy (IC₅₀ < 1 nM) against Ponatinib-resistant cell lines .
Imatinib Meta-methyl-piperazine Impurity
- Structure: N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide .
- Key Differences: Pyrimidine vs. Pyridazine: This compound uses a pyrimidine-pyridin-3-ylamino group instead of pyridazine.
- Activity : Acts as an impurity in Imatinib synthesis but retains moderate kinase inhibitory activity .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Structural Determinants of Potency :
- Nitro Group Limitations : The 4-nitrobenzamide in the target compound may introduce metabolic instability or toxicity risks compared to Ponatinib’s trifluoromethyl group, which is more resistant to oxidative metabolism .
- Resistance Profiles: CT-721’s chloro substitution overcomes resistance mutations (e.g., T315I) better than non-halogenated analogs .
Biological Activity
The compound 3-methyl-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its interaction with various biological targets.
Structural Characteristics
The compound features a benzamide core with several substituents that enhance its biological potential. The key structural components include:
- A 3-methyl group on the benzamide.
- A pyridazine moiety linked to a phenyl ring.
- A 4-methylpiperazine group , which is known for enhancing the pharmacological properties of compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and functional group transformations. The exact synthetic route can vary, but it generally follows these steps:
- Formation of the benzamide core via acylation.
- Introduction of the pyridazine moiety through cyclization reactions.
- Functionalization with the piperazine group , which may involve nucleophilic substitution or other coupling methods.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the following areas:
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. It shares structural similarities with known antitumor agents, suggesting potential efficacy against various cancer types. For instance, compounds with similar piperazine and benzamide structures have demonstrated significant antitumor and antimicrobial activities.
Kinase Inhibition
Kinases play crucial roles in cellular signaling pathways, and inhibitors targeting these enzymes are vital in cancer therapy. The compound's structure suggests it may interact with specific kinases involved in tumor growth and progression. For example, related compounds have been identified as potent inhibitors of PfCDPK1, a kinase implicated in malaria .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(4-Methylpiperazin-1-yl)methyl-benzamide | Similar piperazine and benzamide structure | Antitumor, antimicrobial |
| 4-Methyl-N-(6-(4-methylpiperazin-1-yl)pyrimidin-2-yl)aniline | Contains pyrimidine instead of pyridazine | Antidepressant |
| 6-Methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide | Pyrimidine ring; different substitution pattern | Kinase inhibition |
This table illustrates the diversity within this chemical class while highlighting the unique structural features of this compound that may confer distinct biological activities.
In Vitro Studies
In vitro studies have been conducted to evaluate the compound's effectiveness against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values in the nanomolar range against specific kinases . These findings suggest that modifications to the piperazine or pyridazine components could further enhance potency.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful selection of coupling reagents (e.g., HBTU for amide bond formation) and solvents (e.g., THF for improved solubility). Column chromatography (silica gel, chloroform:methanol gradients) is critical for purification, as demonstrated in multi-step syntheses of analogous benzamides . Reaction time (12–24 hours) and stoichiometric ratios (1:1.5 amine:acyl chloride) are pivotal for yield maximization.
Q. How are structural and purity validations performed for this compound?
- Methodological Answer : Comprehensive characterization involves:
- 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., δ 7.68 ppm for aromatic protons in ).
- Mass spectrometry (ESI) to verify molecular weight (e.g., m/z 520.6 [M+H]+ in ).
- Melting point analysis to assess crystallinity (e.g., 124–130°C in ).
- Optical rotation ([α]25D values) to monitor chiral centers (e.g., +68° in ) .
Q. What reaction conditions are prone to side products or low yields?
- Methodological Answer : Side reactions occur with improper pH control during coupling (e.g., requiring Et3N as a base) or incomplete protection of reactive groups (e.g., hydroxyl or amine moieties). Low yields in amidation (26% in ) may arise from steric hindrance or competing hydrolysis; microwave-assisted synthesis or iterative Boc-protection strategies can mitigate this .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in structurally related compounds?
- Methodological Answer : Stereochemical configuration (e.g., (S,S) vs. (R,R)) significantly impacts target binding. For example, in , a dual DDR1/DDR2 inhibitor with Kd = 7.9 nM required precise stereochemistry for kinase selectivity. Molecular docking simulations and comparative IC50 assays (e.g., 9.4 nM vs. 20.4 nM for DDR1/DDR2) validate structural-activity relationships (SAR) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug modification (e.g., adding methylpiperazine for solubility).
- Pharmacokinetic profiling (e.g., LPS-induced IL-6 inhibition in ).
- Metabolite identification via LC-MS/MS to track degradation pathways .
Q. What computational methods are used to predict binding modes with target enzymes?
- Methodological Answer : Molecular dynamics simulations (e.g., using Schrödinger Suite) and free-energy perturbation (FEP) calculations model interactions with residues like ATP-binding pockets. In , trifluoromethyl groups were prioritized for hydrophobic interactions with bacterial AcpS-PPTase .
Key Methodological Recommendations
- Stereochemical Control : Use chiral HPLC (e.g., CHIRALPAK® columns) to isolate enantiomers .
- Data Validation : Cross-validate NMR assignments with 2D-COSY and HSQC spectra .
- Contradiction Resolution : Employ isothermal titration calorimetry (ITC) to confirm binding affinities conflicting with enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
